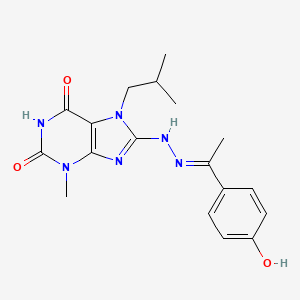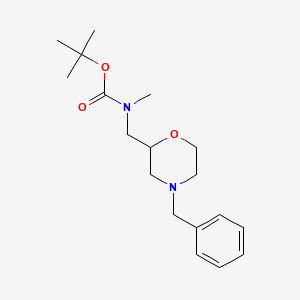
Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate” is a chemical compound with the CAS Number: 169749-93-3 . It has a molecular weight of 320.43 . The IUPAC name for this compound is tert-butyl (4-benzyl-2-morpholinyl)methyl (methyl)carbamate . The compound is available in a physical form .
Molecular Structure Analysis
The InChI code for “Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate” is 1S/C18H28N2O3/c1-18(2,3)23-17(21)19(4)13-16-14-20(10-11-22-16)12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate” is a solid or viscous liquid . It should be stored in a dry place at a temperature between 2-8°C . .Wissenschaftliche Forschungsanwendungen
Crystallographic Insights
Interplay of Strong and Weak Hydrogen Bonds : Research into carbamate derivatives, including those related to "Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate," has provided insights into the crystal structures formed by these compounds. Studies have shown that the crystal packing of such compounds exhibits a complex interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds. These interactions assemble molecules into three-dimensional architectures, highlighting the significance of hydrogen bonding in the molecular assembly and providing foundational knowledge for the development of new materials and pharmaceuticals (Das et al., 2016).
Synthetic Applications
Building Blocks in Organic Synthesis : Another research focus is the transformation of "Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate" into valuable building blocks for organic synthesis. Studies have demonstrated that carbamate derivatives can behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These findings open up new pathways for synthesizing complex organic molecules, serving as a critical tool for medicinal chemistry and drug development (Guinchard et al., 2005).
Chemical Transformations and Reactivity
Versatile Synthetic Building Blocks : Research into the aziridination of tert-butyl cinnamates and their subsequent ring-opening reactions has highlighted the versatility of such compounds as synthetic building blocks. These studies show that N-unfunctionalized aziridines derived from tert-butyl carbamate compounds undergo highly selective ring-opening reactions, providing a broad range of nucleophiles. This versatility underscores the potential of "Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate" derivatives in synthesizing a wide variety of complex organic compounds (Armstrong & Ferguson, 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19(4)13-16-14-20(10-11-22-16)12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOVZTLHPIJFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

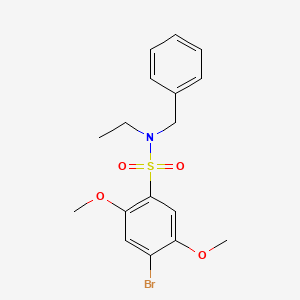


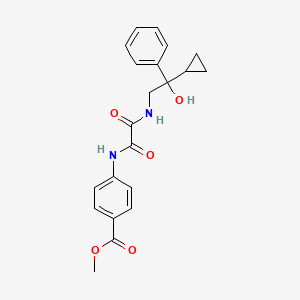
![1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a](/img/structure/B2706674.png)
![Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2706676.png)
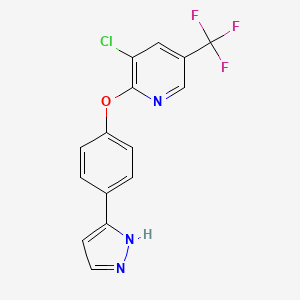
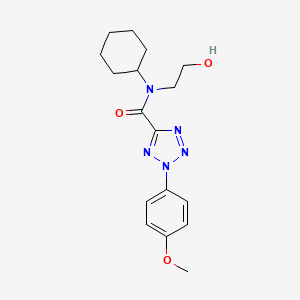

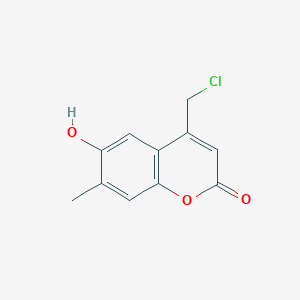
![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2706684.png)

